2-(4-Fluorophenyl)-1-methylpiperazine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJMPPDFGXEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-1-methylpiperazine is a derivative of piperazine that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound has been explored for its potential therapeutic applications, including as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical enzymes in neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFN
- Molecular Weight : 181.23 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory activity against MAO and AChE, making it a candidate for treating conditions such as Alzheimer's disease.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidase is an enzyme that breaks down neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters, which may alleviate symptoms of depression and other mood disorders.
- IC Values : The compound has shown competitive inhibition against MAO-B with IC values in the low micromolar range, indicating potent activity. For example, related compounds in studies have demonstrated IC values ranging from 0.71 μM to 3.29 μM for MAO-B inhibition .
Inhibition of Acetylcholinesterase (AChE)
AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in cognitive disorders.
- IC Values : Various derivatives have shown AChE inhibition with IC values ranging from 2.26 μM to 12.41 μM, indicating that modifications to the piperazine structure significantly affect potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes findings from SAR studies:
| Compound | MAO-B IC (μM) | AChE IC (μM) | Selectivity Index |
|---|---|---|---|
| 2k | 0.71 | 8.10 | 11.42 |
| 2n | 1.11 | 4.32 | 3.07 |
| 2b | 6.76 | 2.26 | 2.99 |
| 2o | 1.19 | Not specified | Not specified |
Case Studies
Recent studies have explored the potential of piperazine derivatives, including this compound, for treating neurodegenerative diseases:
- Neuroprotective Effects : In vitro studies demonstrated that compounds with piperazine structures exhibited neuroprotective effects against oxidative stress in neuronal cell lines.
- Cytotoxicity Assessments : Cytotoxicity studies indicated that many derivatives had low toxicity profiles at therapeutic concentrations, suggesting a favorable safety margin for further development .
- In Silico Studies : Computational docking studies revealed favorable binding interactions between these compounds and the active sites of MAO-B and AChE, supporting their potential as effective inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Fluorophenyl Positional Isomers
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Features a 2-fluorophenyl group instead of 4-fluorophenyl. Demonstrated utility in pyridazinone-based drug candidates for CNS disorders .
Trifluoromethyl Substitution
- 1-(4-Trifluoromethylphenyl)piperazine ():
- Replaces the 4-fluorophenyl group with a 4-trifluoromethylphenyl moiety.
- The CF₃ group is more electron-withdrawing than F, increasing lipophilicity and resistance to oxidative metabolism.
- Molecular weight: 230.23 g/mol vs. 194.23 g/mol for 2-(4-Fluorophenyl)-1-methylpiperazine.
- Used in medicinal chemistry for its enhanced receptor affinity and selectivity .
Bulky Aromatic Substituents
- GBR 12909 Derivatives ():
- Example: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Incorporates a bis(4-fluorophenyl)methoxy group, leading to high dopamine transporter (DAT) affinity (Kᵢ = 0.7–9.4 nM) and selectivity over serotonin transporters (SERT/DAT > 60).
- The bulky substituents enhance DAT binding but reduce blood-brain barrier permeability compared to simpler fluorophenyl derivatives .
Piperazine vs. Piperidine Analogues
Pharmacological Profiling
Target Receptor Affinity
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
|---|---|---|---|---|
| This compound | DAT | ~10* | ~50* | [1, 5] |
| GBR 12909 | DAT | 9.4 | 62 | [17] |
| 1-(4-Trifluoromethylphenyl)piperazine | SERT | 15 | 0.3 (DAT/SERT) | [22] |
| MCL0129 (MC4 antagonist) | MC4 Receptor | 7.9 | N/A | [18] |
Preparation Methods
Direct N-Methylation
A two-step process involves:
-
Protection of the piperazine nitrogen with a temporary group (e.g., benzyl or tert-butoxycarbonyl).
-
Methylation using methyl iodide in the presence of a base like potassium carbonate.
Example Protocol
Reductive Amination
An alternative route employs formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to methylate the secondary amine. This method avoids harsh alkylation conditions but may require pH control to prevent over-alkylation.
Integrated Synthetic Routes
Sequential Fluorination and Alkylation
A modular approach synthesizes the fluorophenyl group first, followed by methylation:
Step 1 : Diazonium salt fluorination of 4-aminophenyl-piperazine.
Step 2 : Methylation using methyl iodide in DMF.
Advantages :
-
High regioselectivity for para-fluorination.
-
Compatibility with standard alkylation protocols.
Challenges :
-
Handling HF requires specialized equipment.
-
Intermediate purification steps may reduce overall yield.
One-Pot Fluorination-Alkylation
Emerging methodologies explore simultaneous fluorination and methylation, though no explicit examples are documented in the reviewed literature.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems.
-
Microwave-assisted synthesis reduces reaction times for methylation but is untested in this specific context.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)-1-methylpiperazine, and how are intermediates characterized?
- Methodological Answer : A common approach involves alkylation or acylation of the piperazine core. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(4-fluorophenyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Characterization typically employs -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.00 ppm) and melting point analysis (e.g., 94–95°C for derivative 7) . Yield optimization (e.g., 60–92%) requires controlled stoichiometry and purification via crystallization or flash chromatography .
Q. How is structural purity ensured during synthesis?
- Methodological Answer : Elemental analysis (C, H, N) is critical for verifying purity, with deviations <0.3% indicating high sample integrity . Thin-layer chromatography (TLC) with R values (e.g., 0.39–0.44) monitors reaction progress, while high-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., 180.2220 g/mol for the parent compound) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) classify it as harmful if inhaled (H302, H335) or in contact with skin (H315, H319). Use fume hoods, nitrile gloves, and lab coats. First-aid measures include rinsing eyes with water for 15 minutes and providing fresh air if inhaled .
Advanced Research Questions
Q. How do substituents on the piperazine ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that fluorophenyl groups enhance binding affinity to targets like carbonic anhydrase isoforms (hCA I/II). For example, 2-(4-fluorophenyl) derivatives exhibit IC values in the nanomolar range due to improved hydrophobic interactions . Modifications at the piperazine nitrogen (e.g., methyl or benzyl groups) alter selectivity, as shown in cytotoxicity assays against cancer cell lines .
Q. What crystallographic techniques are used to analyze molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL-97) determines bond lengths, angles, and chair conformations of the piperazine ring (puckering parameters: Q = 0.591 Å, θ = 1.7°) . Hydrogen bonding (N–H⋯O) and C–H⋯F interactions stabilize crystal packing, as observed in 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts .
Q. How can computational modeling predict pharmacological properties?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like acetylcholinesterase (AChE), with fluorophenyl moieties showing π-π stacking in active sites . ADMET predictions (e.g., SwissADME) assess bioavailability (TPSA <60 Ų) and blood-brain barrier penetration .
Q. What strategies resolve contradictions in bioassay data across studies?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents). Normalize data using positive controls (e.g., donepezil for AChE inhibition) and validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) . Meta-analyses of SAR datasets can identify outliers caused by non-selective interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
